(Furan-2-ylmethyl)(1-methoxypropan-2-YL)amine
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Overview
Description
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by the presence of a furan ring, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of furan-2-carbaldehyde with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The furan ring and amine group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl-(5-methyl-furan-2-ylmethyl)-amine: A similar compound with a methyl group attached to the furan ring.
1-(Furan-2-yl)-3-methoxypropan-1-amine: Another related compound with a similar structure but different functional groups.
Uniqueness
(Furan-2-ylmethyl)(1-methoxypropan-2-yl)amine is unique due to its specific combination of a furan ring, methoxy group, and amine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C9H15NO2/c1-8(7-11-2)10-6-9-4-3-5-12-9/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
AJTKKVUSSHJQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=CO1 |
Origin of Product |
United States |
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